Desmethyl Cyclobenzaprine Hydrochloride Desmethyl Cyclobenzaprine Hydrochloride Desmethyl Cyclobenzaprine is a metabolite of Cyclobenzaprine.
Brand Name: Vulcanchem
CAS No.: 438-59-5
VCID: VC21334137
InChI: InChI=1S/C19H19N.ClH/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19;/h2-5,7-13,20H,6,14H2,1H3;1H
SMILES: CNCCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl
Molecular Formula: C19H20ClN
Molecular Weight: 297.8 g/mol

Desmethyl Cyclobenzaprine Hydrochloride

CAS No.: 438-59-5

VCID: VC21334137

Molecular Formula: C19H20ClN

Molecular Weight: 297.8 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Desmethyl Cyclobenzaprine Hydrochloride - 438-59-5

Description

Desmethyl Cyclobenzaprine Hydrochloride, also known as Norcyclobenzaprine Hydrochloride, is a significant metabolite of Cyclobenzaprine, a widely used muscle relaxant. Cyclobenzaprine is prescribed to alleviate muscle spasms and associated pain by inhibiting the reuptake of norepinephrine and serotonin in the central nervous system . Desmethyl Cyclobenzaprine Hydrochloride plays a crucial role in understanding the pharmacological properties and biological activities of its parent compound.

Synthesis and Metabolism

The synthesis of Desmethyl Cyclobenzaprine Hydrochloride typically involves the demethylation of Cyclobenzaprine through various chemical methods. Cyclobenzaprine is metabolized by cytochrome P450 isoenzymes, primarily 1A2, 3A4, and 2D6, to form Desmethyl Cyclobenzaprine . This metabolite is significant in clinical settings due to its contribution to the therapeutic effects of Cyclobenzaprine and its potential side effects.

Applications and Uses

Desmethyl Cyclobenzaprine Hydrochloride has several applications in both clinical and research settings:

  • Development of Sublingual Cyclobenzaprine Tablets: It has been used in the development of sublingual formulations to enhance the bioavailability of Cyclobenzaprine .

  • Analytical Methods: It is utilized in the development of novel analytical methods for determining Cyclobenzaprine levels in human plasma and tablets.

  • Quality Control and Assurance: It serves as a working standard or secondary reference standard for quality control during the commercial production of Cyclobenzaprine and related formulations .

Pharmacological Profile

Desmethyl Cyclobenzaprine Hydrochloride exhibits biological activity primarily as a muscle relaxant by inhibiting the reuptake of norepinephrine and serotonin. This action contributes to its effectiveness in alleviating muscle spasms and associated pain. Additionally, it may interact with various receptor systems, including adrenergic and histaminergic receptors, potentially leading to side effects such as sedation or drowsiness.

Comparison with Related Compounds

Compound NameStructure SimilarityMechanism of ActionUnique Features
CyclobenzaprineParent compoundInhibits norepinephrine and serotonin reuptakeMore potent as a muscle relaxant
CarisoprodolSimilar skeletal structureCentral nervous system depressantDifferent mechanism; metabolized to meprobamate
MetaxaloneSimilar core structureMuscle relaxant via CNS actionLess sedative effect compared to Desmethyl Cyclobenzaprine
OrphenadrineSimilar functional groupsAnticholinergic effects alongside muscle relaxationAlso acts as an analgesic

Interaction Studies

Interaction studies involving Desmethyl Cyclobenzaprine Hydrochloride have revealed significant insights into its pharmacological profile. It interacts with drugs that affect serotonin levels, potentially increasing the risk of serotonin syndrome when co-administered with other serotonergic agents. Additionally, it interacts with drugs metabolized by the same cytochrome P450 enzymes, suggesting potential alterations in efficacy or toxicity profiles when used concurrently with other medications.

CAS No. 438-59-5
Product Name Desmethyl Cyclobenzaprine Hydrochloride
Molecular Formula C19H20ClN
Molecular Weight 297.8 g/mol
IUPAC Name methyl-[3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)propyl]azanium;chloride
Standard InChI InChI=1S/C19H19N.ClH/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19;/h2-5,7-13,20H,6,14H2,1H3;1H
Standard InChIKey UZMPCPFDZYTEJG-UHFFFAOYSA-N
SMILES CNCCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl
Canonical SMILES C[NH2+]CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31.[Cl-]
Appearance White to Off-White Solid
Melting Point 175-177°C
Purity > 95%
Quantity Milligrams-Grams
Related CAS 303-50-4 (free base)
Synonyms 3-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)-N-methyl-1-propanamine Hydrochloride; 10,11-Didehydronortriptyline Hydrochloride; N 7068 Hydrochloride; Norproheptatriene Hydrochloride; Ro 4-6011
PubChem Compound 53447417
Last Modified Aug 15 2023

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